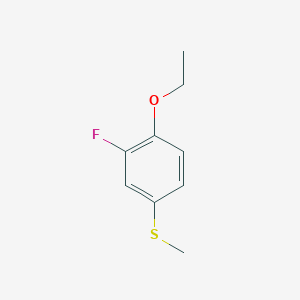

4-Ethoxy-3-fluorophenyl methyl sulfide

説明

4-Ethoxy-3-fluorophenyl methyl sulfide (CAS: 162012-72-8, 95% purity) is a sulfur-containing aromatic compound characterized by a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the para position, a fluorine atom at the meta position, and a methyl sulfide (-SCH₃) group .

特性

IUPAC Name |

1-ethoxy-2-fluoro-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FOS/c1-3-11-9-5-4-7(12-2)6-8(9)10/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWQTIQANGROGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)SC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201265695 | |

| Record name | Benzene, 1-ethoxy-2-fluoro-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443340-34-8 | |

| Record name | Benzene, 1-ethoxy-2-fluoro-4-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443340-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethoxy-2-fluoro-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-fluorophenyl methyl sulfide typically involves the reaction of 4-ethoxy-3-fluorophenol with a suitable methylating agent in the presence of a sulfur source. One common method is the use of methyl iodide (CH3I) and sodium sulfide (Na2S) under basic conditions. The reaction proceeds as follows:

- Dissolve 4-ethoxy-3-fluorophenol in a suitable solvent such as dimethylformamide (DMF).

- Add sodium sulfide to the solution and stir at room temperature.

- Slowly add methyl iodide to the reaction mixture while maintaining the temperature.

- Allow the reaction to proceed for several hours until completion.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 4-Ethoxy-3-fluorophenyl methyl sulfide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

化学反応の分析

Types of Reactions

4-Ethoxy-3-fluorophenyl methyl sulfide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the methyl sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to remove the ethoxy group or the fluorine atom using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: H2O2 or m-CPBA in an organic solvent like dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: De-ethoxylated or de-fluorinated derivatives.

Substitution: Amino or thiol-substituted phenyl derivatives.

科学的研究の応用

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and substitution reactions.

Biology

- Enzyme Interaction Studies : The compound is utilized to study enzyme interactions and metabolic pathways involving sulfide compounds, providing insights into biochemical processes.

Medicine

- Pharmacological Investigations : Research has indicated potential anti-inflammatory and antimicrobial properties. The compound is being investigated for its efficacy against various bacterial strains and its role in cancer therapy.

Antimicrobial Activity

In vitro studies have demonstrated that 4-ethoxy-3-fluorophenyl methyl sulfide exhibits significant antimicrobial properties against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 30 µg/mL |

These results suggest that this compound could be a lead for developing new antibacterial agents, especially amid rising antibiotic resistance .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Cell Viability : In studies involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, evidenced by increased lactate dehydrogenase (LDH) levels and alterations in cell cycle progression.

Antimicrobial Study

A study conducted by Roxana et al. evaluated the efficacy of various thiourea derivatives, including this compound, against common pathogens. The results showed comparable inhibition zones to standard antibiotics, confirming its potential as an antimicrobial agent .

Anticancer Research

Another investigation focused on the effects of this compound on MCF-7 cells. The findings revealed that treatment led to significant changes in cell morphology and a marked increase in apoptotic markers, suggesting promising avenues for further research into its anticancer potential .

作用機序

The mechanism of action of 4-Ethoxy-3-fluorophenyl methyl sulfide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the ethoxy and fluorine groups can influence the compound’s binding affinity and selectivity towards its targets. The sulfur atom in the methyl sulfide group can also participate in redox reactions, affecting the compound’s overall reactivity.

類似化合物との比較

The following analysis compares 4-ethoxy-3-fluorophenyl methyl sulfide with structurally or functionally related compounds, emphasizing substituent effects, applications, and synthesis relevance.

Substituent Variations on the Phenyl Ring

Key Findings :

- Trifluoroethoxy vs.

- Fluorine Position : Fluorine at the meta position (as in the target compound) may optimize steric and electronic interactions in binding pockets, whereas para-fluorine could alter solubility .

- Sulfonylurea vs. Sulfide : Ethametsulfuron methyl ester’s sulfonylurea moiety enables herbicidal activity by inhibiting acetolactate synthase, contrasting with the sulfide group’s role in metal coordination or hydrophobic interactions in pharmaceuticals .

Functional Group Comparisons

Key Findings :

- Aldehyde vs. Sulfide : Aldehydes (e.g., 2-methyl-4-(trifluoromethoxy)benzaldehyde ) are pivotal in synthesizing Schiff bases or heterocycles, whereas sulfides serve as protecting groups or ligands in catalysis.

- Oxidation Sensitivity : The methyl sulfide group in the target compound may limit stability under oxidative conditions compared to sulfones or ethers .

Application-Driven Comparisons

Key Findings :

- Pharmaceutical vs. Agrochemical : The target compound’s ethoxy-fluoro-sulfide motif is tailored for drug discovery, while sulfonylureas like ethametsulfuron target plant enzymes .

- Benzoxazole Analogs : Derivatives with benzoxazole cores (e.g., 2-methyl-1,3-benzoxazol-5-yl ) highlight the versatility of aromatic heterocycles in medicinal chemistry compared to sulfide-based structures.

生物活性

4-Ethoxy-3-fluorophenyl methyl sulfide (CAS Number: 1443340-34-8) is a compound that has garnered attention due to its unique structural features, particularly the combination of ethoxy and fluorine groups on the phenyl ring. This article explores its biological activity, focusing on antibacterial, anticancer, and other pharmacological properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 4-Ethoxy-3-fluorophenyl methyl sulfide is . Its structure can be represented as follows:

This configuration allows for diverse interactions with biological targets, which are essential for its pharmacological effects.

Antibacterial Activity

Recent studies have demonstrated that 4-Ethoxy-3-fluorophenyl methyl sulfide exhibits significant antibacterial properties. It has been tested against various bacterial strains, including:

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Klebsiella pneumoniae

- Escherichia coli

Inhibition Zones and Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy is often measured using the agar well diffusion method. The following table summarizes the inhibition zones and MIC values observed in studies:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 24 | 50 |

| Pseudomonas aeruginosa | 22 | 40 |

| Klebsiella pneumoniae | 25 | 45 |

| Escherichia coli | 20 | 50 |

These results indicate that the compound possesses comparable activity to standard antibiotics like ceftriaxone, making it a potential candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of 4-Ethoxy-3-fluorophenyl methyl sulfide has also been investigated. It has shown promising results against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- PC3 (prostate cancer)

Cytotoxicity and IC50 Values

The cytotoxic effects were evaluated through MTT assays, yielding the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.41 |

| HepG2 | 9.71 |

| PC3 | 7.36 |

These findings suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner, indicating its potential as an anticancer agent .

The mechanism by which 4-Ethoxy-3-fluorophenyl methyl sulfide exerts its biological effects appears to involve the modulation of specific molecular pathways. Studies have indicated that it may influence apoptosis and cell cycle progression, particularly by inducing S-phase arrest in cancer cells. This effect is crucial for preventing tumor growth and promoting cell death in malignant tissues .

Case Studies and Research Findings

- Antibacterial Case Study : A study conducted by researchers at MDPI evaluated the antibacterial activity of various thiourea derivatives, including those similar to 4-Ethoxy-3-fluorophenyl methyl sulfide. The results indicated strong activity against MRSA strains, highlighting the potential for developing new antibiotics from this class of compounds .

- Anticancer Research : Another investigation focused on the cytotoxic effects of thiourea derivatives against leukemia cell lines. The study found that compounds with structural similarities to 4-Ethoxy-3-fluorophenyl methyl sulfide exhibited IC50 values as low as 1.50 µM, demonstrating significant efficacy against cancer cells .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。